molecular formula C21H23NO2S B3995285 N-benzyl-1,8-diethylnaphthalene-2-sulfonamide

N-benzyl-1,8-diethylnaphthalene-2-sulfonamide

Cat. No.: B3995285
M. Wt: 353.5 g/mol
InChI Key: UQLLYQXSETXFBF-UHFFFAOYSA-N
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Description

N-benzyl-1,8-diethylnaphthalene-2-sulfonamide is an organic compound belonging to the sulfonamide class Sulfonamides are known for their diverse pharmacological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1,8-diethylnaphthalene-2-sulfonamide typically involves the following steps:

    Naphthalene Derivative Preparation: The starting material, 1,8-diethylnaphthalene, is prepared through Friedel-Crafts alkylation of naphthalene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Sulfonation: The naphthalene derivative undergoes sulfonation using chlorosulfonic acid or sulfur trioxide to introduce the sulfonic acid group at the 2-position.

    Amidation: The sulfonic acid group is then converted to the sulfonamide by reacting with benzylamine under mild heating conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1,8-diethylnaphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The ethyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

    Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: 1,8-diethyl-2-naphthoic acid.

    Reduction: N-benzyl-1,8-diethylnaphthalene-2-amine.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

N-benzyl-1,8-diethylnaphthalene-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.

    Medicine: Explored for its antibacterial and antifungal properties, similar to other sulfonamide compounds.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-1,8-diethylnaphthalene-2-sulfonamide involves its interaction with biological targets, primarily enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), allowing it to competitively inhibit enzymes involved in folic acid synthesis, such as dihydropteroate synthase. This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication, leading to the antibacterial effects of the compound.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: A sulfonamide antibiotic used to treat bacterial infections.

    Sulfadiazine: Another sulfonamide antibiotic used in combination with pyrimethamine to treat toxoplasmosis.

    Sulfamethazine: Used in veterinary medicine to treat livestock infections.

Uniqueness

N-benzyl-1,8-diethylnaphthalene-2-sulfonamide is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Unlike other sulfonamides, its structure allows for targeted interactions with specific enzymes, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-benzyl-1,8-diethylnaphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO2S/c1-3-17-11-8-12-18-13-14-20(19(4-2)21(17)18)25(23,24)22-15-16-9-6-5-7-10-16/h5-14,22H,3-4,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLLYQXSETXFBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC2=C1C(=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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